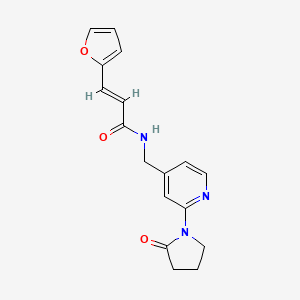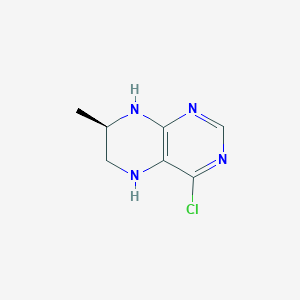
(7R)-4-氯-7-甲基-5,6,7,8-四氢蝶啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine is a chemical compound belonging to the class of tetrahydropteridines. These compounds are known for their significant roles in various biological processes, including acting as cofactors in enzymatic reactions. The presence of a chlorine atom and a methyl group in its structure makes (7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine unique and potentially useful in various scientific applications.
科学研究应用
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound serves as a cofactor in enzymatic reactions, particularly in the metabolism of amino acids and nucleotides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound using sodium borohydride (NaBH4) under controlled conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride (NaBH4).
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol or amine derivative.
作用机制
The mechanism of action of (7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a cofactor, facilitating enzymatic reactions by stabilizing transition states and lowering activation energy. Molecular targets include enzymes involved in amino acid metabolism and nucleotide synthesis, where it plays a crucial role in catalysis and regulation.
相似化合物的比较
Similar Compounds
(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine: A stereoisomer with similar chemical properties but different biological activity.
4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine: Lacks the specific stereochemistry of the (7R) form, leading to variations in reactivity and application.
Uniqueness
The (7R) configuration of 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine imparts unique stereochemical properties that influence its interaction with biological molecules. This stereochemistry is crucial for its role as a cofactor in enzymatic reactions, making it distinct from its stereoisomers and other similar compounds.
属性
IUPAC Name |
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMBRKITFPTQL-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC2=C(N1)N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
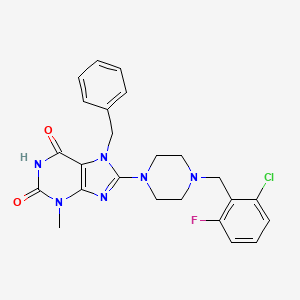

![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)
![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
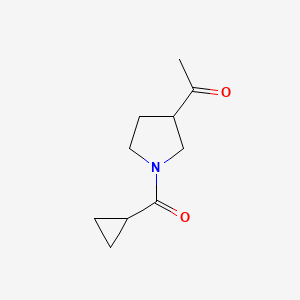
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2396617.png)

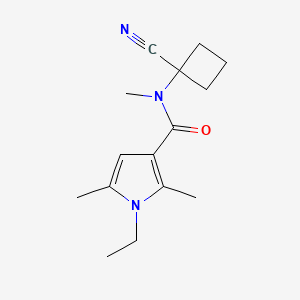
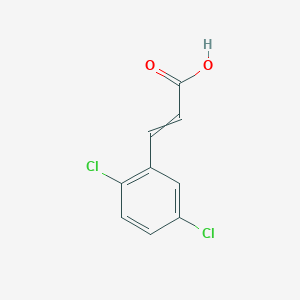
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-tert-butylbenzoate](/img/structure/B2396621.png)
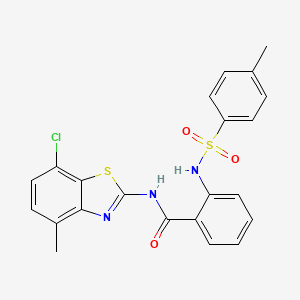
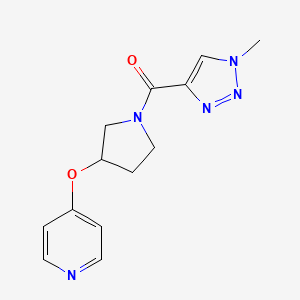
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)
